4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS No.: 857371-41-6

Cat. No.: VC2850676

Molecular Formula: C3H7IN4

Molecular Weight: 226.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857371-41-6 |

|---|---|

| Molecular Formula | C3H7IN4 |

| Molecular Weight | 226.02 g/mol |

| IUPAC Name | 4-methyl-1,2,4-triazol-3-amine;hydroiodide |

| Standard InChI | InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H |

| Standard InChI Key | HXNCSJSTNBVDIF-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1N.I |

| Canonical SMILES | CN1C=NN=C1N.I |

Introduction

Chemical Structure and Properties

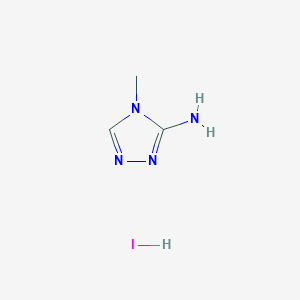

4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide is characterized by its molecular formula C3H7IN4 and a molecular weight of 226.02 g/mol. The compound features a five-membered heterocyclic ring structure containing three nitrogen atoms in positions 1, 2, and 4, with a methyl group attached to the nitrogen at position 4 and an amine group at position 3 . The hydroiodide salt formation results from the protonation of one of the nitrogen atoms, creating a positively charged species balanced by an iodide counterion.

Physical and Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C3H7IN4 |

| Molecular Weight | 226.02 g/mol |

| CAS Number | 857371-41-6 |

| EC Number | 860-727-1 |

| Parent Compound | CID 290276 (4-Methyl-4H-1,2,4-triazol-3-amine) |

| Synonyms | 4-methyl-1,2,4-triazol-3-amine;hydroiodide |

Structural Characteristics

The compound belongs to the 1,2,4-triazole class, which are five-membered heterocyclic compounds containing three nitrogen atoms in their ring structure. The specific arrangement of nitrogen atoms and functional groups contributes to the compound's chemical reactivity and potential applications. The amine group at position 3 provides a site for hydrogen bonding and nucleophilic reactions, while the methyl group at position 4 influences the electron distribution within the ring structure.

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of appropriate precursor compounds with hydroiodic acid. Starting materials may include the parent compound 4-methyl-4H-1,2,4-triazol-3-amine, which undergoes protonation and salt formation. The specific conditions employed during synthesis, including temperature, reaction time, and concentration of reagents, significantly impact the yield and purity of the final product.

Chemical Reactivity

As a member of the triazole family, 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide exhibits characteristic reactivity patterns. The compound can participate in various chemical transformations including:

-

Oxidation and reduction reactions affecting the functional groups

-

Substitution reactions at the amine position

-

Salt formation and acid-base equilibria

-

Coordination with metal ions through nitrogen atoms

-

Nucleophilic substitution reactions

These reactions provide pathways for the derivatization of the compound, potentially leading to the development of novel compounds with enhanced biological activities or specific chemical properties.

| Hazard Code | Hazard Statement | Classification |

|---|---|---|

| H303 | May be harmful if swallowed | Acute Toxicity, Oral, Category 5 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

Precautionary Measures

The compound's hazard profile necessitates specific precautionary measures during handling and storage. The European Chemicals Agency (ECHA) and other regulatory bodies recommend several precautionary statements (P-codes) for this compound, including:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Research Directions and Future Perspectives

Current research on 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide and related compounds encompasses several directions:

Structure-Activity Relationship Studies

Investigating how structural modifications to the basic triazole scaffold affect biological activity could reveal important insights for the design of more potent and selective compounds. Particular attention might be given to:

-

Modifications of the amine group

-

Substitution of the methyl group with other alkyl or functional groups

-

Introduction of additional functionalities to enhance specificity or pharmacokinetic properties

Coordination Chemistry

The nitrogen atoms in the triazole ring provide potential coordination sites for metal ions. Studies exploring the coordination chemistry of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide with various metals could lead to:

-

Novel catalysts for organic transformations

-

Metal complexes with unique biological activities

-

Materials with interesting physicochemical properties

Green Chemistry Approaches

Developing environmentally friendly synthesis methods for 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide and its derivatives aligns with the principles of green chemistry. Research in this area might focus on:

-

Solvent-free synthesis

-

Microwave-assisted reactions

-

Catalytic processes that minimize waste production

-

Biocatalytic approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume